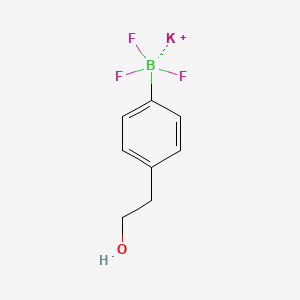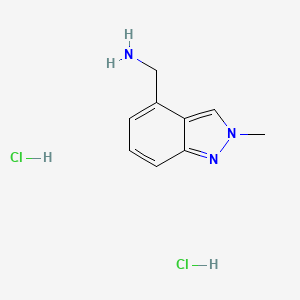
3-Cyclopentylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with an amine to form the pyrrolidine ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentyl ketones or aldehydes.
Reduction: Formation of cyclopentyl alcohols.
Substitution: Formation of cyclopentyl derivatives with various functional groups.
Scientific Research Applications
3-Cyclopentylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentyl and pyrrolidine rings contribute to the compound’s overall stability and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the cyclopentyl group, resulting in different chemical properties and applications.
Cyclopentylamine: Contains the cyclopentyl group but lacks the carboxylic acid functionality.
Cyclopentylacetic acid: Features a cyclopentyl group and a carboxylic acid but with a different structural arrangement.
Uniqueness: 3-Cyclopentylpyrrolidine-3-carboxylic acid is unique due to the combination of its cyclopentyl and pyrrolidine rings with a carboxylic acid group. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-cyclopentylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)10(5-6-11-7-10)8-3-1-2-4-8/h8,11H,1-7H2,(H,12,13) |
InChI Key |
OQCVHDYDCXKESN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
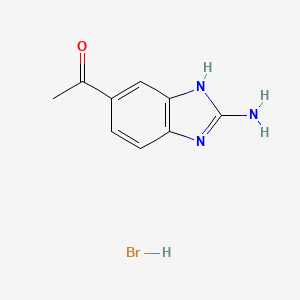
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)

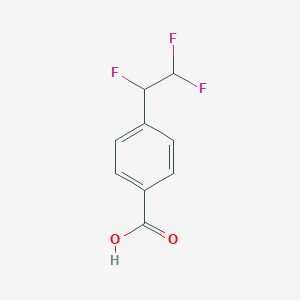

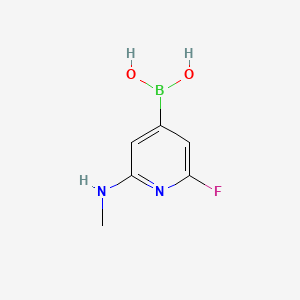
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
